1-Ethyl-4-(3-nitropyridin-2-yl)piperazine
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Overview
Description
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)-, typically involves several key steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The ethyl group or the nitro-pyridinyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperazine,1-ethyl-4-(6-nitro-3-pyridinyl)methyl-: This compound has a similar structure but with a different substitution pattern on the pyridinyl ring.
Piperazine,1-ethyl-4-(2-nitro-3-pyridinyl)-: This compound has a nitro group in a different position on the pyridinyl ring.
Uniqueness
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro group on the pyridinyl ring can affect the compound’s interactions with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-ethyl-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-2-13-6-8-14(9-7-13)11-10(15(16)17)4-3-5-12-11/h3-5H,2,6-9H2,1H3 |
InChI Key |
LBRKOEWNCPYABP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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